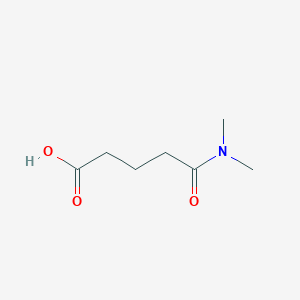

5-(Dimethylamino)-5-oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8(2)6(9)4-3-5-7(10)11/h3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPUIUKCHWNXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617437 | |

| Record name | 5-(Dimethylamino)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151675-59-1 | |

| Record name | 5-(Dimethylamino)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylcarbamoyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Dimethylamino 5 Oxopentanoic Acid

Established Synthetic Routes for 5-(Dimethylamino)-5-oxopentanoic Acid

The creation of this compound is rooted in fundamental organic chemistry principles, with potential for modern electrochemical applications.

Conventional Chemical Synthesis Pathways

The most direct and conventional method for synthesizing this compound involves the nucleophilic ring-opening of a cyclic anhydride (B1165640). This pathway is a standard and efficient method for producing mono-amide, mono-carboxylic acid derivatives from dicarboxylic acid precursors.

The primary starting materials for this synthesis are glutaric anhydride and dimethylamine. The reaction mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of dimethylamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of glutaric anhydride.

Ring-Opening: This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate.

Proton Transfer: The intermediate collapses, and a proton transfer results in the formation of the final product, this compound, which contains both a carboxylate and an ammonium (B1175870) group in its zwitterionic form, or a carboxylic acid and a tertiary amide upon neutralization.

This reaction is typically performed in an aprotic solvent at moderate temperatures and is favored by the high reactivity of the cyclic anhydride. Glutaric anhydride itself is readily prepared from glutaric acid through dehydration. chemicalbook.comnih.gov

Electrochemical Synthesis of Related Oxopentanoic Acid Derivatives

While specific electrochemical methods for the direct synthesis of this compound are not prominently documented, the field of electro-organic synthesis offers promising strategies for related compounds. Electrochemical methods can provide environmentally friendly alternatives to conventional reagent-based transformations by avoiding the need for chemical oxidants or reductants.

Recent studies have demonstrated the utility of electrochemical oxidative decarboxylation for constructing C-C or C-heteroatom bonds. For instance, the anodic oxidation of α-oxocarboxylic acids has been developed for the synthesis of various nitrogen-containing heterocycles. This approach highlights the potential for using electrochemical means to manipulate carboxylic acid functionalities. Furthermore, the electrochemical decarboxylation of N-acetylamino malonic acid derivatives has been used to generate transient N-acetyliminium species for intramolecular C-O bond formation, leading to unnatural amino acids. researchgate.net These examples suggest that electrochemical strategies could be adapted for transformations involving the pentanoic acid backbone, although direct application to the synthesis of the target compound remains an area for future research.

Derivatization Strategies for Incorporating the this compound Moiety

The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amide, allows for a variety of chemical transformations to incorporate this structure into larger molecules.

Amide Bond Formations and Carboxyl Group Modifications

The carboxylic acid group is the primary site for derivatization, most commonly through the formation of new amide bonds. This transformation requires the activation of the carboxyl group to convert the hydroxyl group into a better leaving group, facilitating attack by a primary or secondary amine. This is a cornerstone reaction in peptide synthesis and medicinal chemistry.

The general mechanism involves:

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).

Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, leading to the formation of the new amide bond and the release of the coupling reagent byproduct.

A wide array of coupling reagents has been developed to promote this reaction efficiently, minimizing side reactions and racemization if chiral centers are present. The choice of reagent can be critical and is often dependent on the specific substrates and desired reaction conditions.

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide (B1669883) | Forms an insoluble dicyclohexylurea (DCU) byproduct. |

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, byproduct is easily removed by aqueous workup. |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Highly efficient but produces a carcinogenic byproduct (HMPA). |

| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used in solid-phase peptide synthesis. |

| Triazine Derivatives | DMT-MM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Effective in aqueous media. acs.org |

Modifications at the Dimethylamino Functionality

The N,N-dimethylamide group is generally a stable and relatively unreactive functional group. Its low reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character. However, under specific conditions, this functionality can undergo chemical transformations.

Reduction: The amide can be reduced to a tertiary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction involves the complete removal of the carbonyl oxygen, converting the C=O group to a CH₂ group, which would yield 5-(dimethylamino)hexane-1-ol. Milder reagents, such as dialkylboranes, can selectively reduce tertiary amides to the corresponding aldehydes or alcohols. acs.org

Transamidation: Although challenging, the N,N-dimethylamide can undergo transamidation, where the dimethylamino group is exchanged for another amine. This typically requires harsh conditions or catalytic activation. Recent methods have shown that sodium tert-butoxide can mediate the transamidation of N,N-dimethyl amides with primary amines under solvent-free conditions. organic-chemistry.org

Activation and Nucleophilic Attack: The amide carbonyl can be activated with highly electrophilic reagents like triflic anhydride. The resulting activated species can then react with nucleophiles in a manner similar to a Knoevenagel-type reaction. rsc.org

Stereoselective Synthesis of Chiral Analogues

The parent molecule, this compound, is achiral. The introduction of chirality would require the addition of a substituent at one of the methylene (B1212753) carbons of the pentanoic acid backbone (positions 2, 3, or 4). Stereoselective synthesis aims to control the formation of these new stereocenters.

A key strategy for achieving this involves the asymmetric desymmetrization of a prochiral precursor, such as a 3-substituted glutaric anhydride. In this approach, the two enantiotopic carbonyl groups of the anhydride are distinguished by a chiral reagent or catalyst.

For example, reacting a 3-substituted glutaric anhydride with a chiral alcohol or a chiral amine can lead to a diastereoselective ring-opening, preferentially forming one diastereomer of the resulting mono-ester or mono-amide. semanticscholar.org Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched substituted glutaric acid derivative. This chiral intermediate could then be converted into a chiral analogue of this compound.

Alternative approaches include starting with a chiral pool material or employing asymmetric catalysis for reactions like Michael additions to create substituted glutaric acid precursors with high enantiomeric purity. scispace.com

Reaction Mechanisms Associated with this compound

The reactivity of this compound is governed by the interplay between its carboxylic acid and tertiary amide functionalities. Understanding the mechanisms of its reactions is crucial for predicting its behavior in various chemical environments and for designing novel synthetic applications.

Nucleophilic Activation Pathways

The carboxylic acid group in this compound can be activated to facilitate nucleophilic attack, leading to a variety of chemical transformations. This activation is typically necessary because the hydroxyl group of a carboxylic acid is a poor leaving group.

One common pathway involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC). In this mechanism, the DCC protonates the carboxylic acid, and the resulting carboxylate acts as a nucleophile, attacking the carbodiimide (B86325) carbon. This forms a highly reactive O-acylisourea intermediate. A subsequent nucleophile, such as an amine or an alcohol, can then attack the carbonyl carbon of this intermediate, leading to the formation of a new amide or ester bond, respectively, with dicyclohexylurea as a byproduct. libretexts.org

Heterogeneous Lewis acid catalysts, like niobium pentoxide (Nb₂O₅), can also activate the carboxylic acid. The Lewis acid center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.gov This method is particularly advantageous as it can tolerate the presence of basic functional groups like the tertiary amide in the molecule.

The general mechanism for nucleophilic activation and subsequent reaction can be summarized as follows:

Activation of the Carboxyl Group: The carboxylic acid is converted into a more reactive species. This can be achieved through protonation by a strong acid, reaction with a coupling agent like DCC to form an activated intermediate, or coordination to a Lewis acid catalyst.

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon.

Formation of the Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of the Leaving Group: The leaving group (e.g., water, dicyclohexylurea) is expelled, and the carbonyl group is reformed, yielding the final product.

These nucleophilic activation pathways are fundamental to the derivatization of this compound, enabling the synthesis of a wide range of more complex molecules.

Radical Intermediates in Synthesis

While ionic pathways are more common for carboxylic acid reactions, the involvement of radical intermediates offers alternative synthetic routes. The carboxyl group of this compound can be a precursor to a carbon-centered radical through a process known as decarboxylation. wikipedia.org

One method to generate such radicals is through photoredox catalysis. In a typical mechanism, a photocatalyst, upon irradiation with visible light, becomes a potent oxidant. This excited catalyst can accept an electron from the carboxylate form of this compound. The resulting carboxyl radical is unstable and readily undergoes decarboxylation, releasing carbon dioxide and forming an alkyl radical. nih.govmdpi.com

Table 1: Key Steps in Photocatalytic Radical Decarboxylation

| Step | Description |

| 1. Formation of Carboxylate | This compound is deprotonated by a base. |

| 2. Single Electron Transfer (SET) | An excited photocatalyst oxidizes the carboxylate, forming a carboxyl radical. |

| 3. Decarboxylation | The unstable carboxyl radical loses CO₂ to form a 4-(dimethylcarbamoyl)butyl radical. |

| 4. Radical Trapping | The resulting alkyl radical can be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. |

This strategy of generating radical intermediates from carboxylic acids opens up possibilities for novel carbon-carbon and carbon-heteroatom bond-forming reactions that are not easily accessible through traditional ionic pathways.

Protonation and Deprotonation Equilibria

The acid-base properties of this compound are dictated by its two ionizable groups: the carboxylic acid and the tertiary amide, which can be protonated on the nitrogen atom. The equilibrium between the neutral, protonated, and deprotonated forms is crucial in determining the compound's solubility, reactivity, and biological interactions.

The acidity of the carboxylic acid group is influenced by the electron-withdrawing effect of the amide group. For comparison, the pKa values for glutaric acid are pKa₁ = 4.34 and pKa₂ = 5.22. drugfuture.com The N,N-dimethylamide group is expected to have a modest electron-withdrawing inductive effect, which should slightly increase the acidity of the carboxylic acid group in this compound compared to the second pKa of glutaric acid. Therefore, the pKa of the carboxylic acid function is anticipated to be in the range of 4-5.

The tertiary amide nitrogen is weakly basic and can be protonated under strongly acidic conditions. The pKa of the conjugate acid of a typical tertiary amide is around -1 to 0. This means that at physiological pH, the amide group will be predominantly in its neutral form.

The protonation and deprotonation equilibria can be represented as follows:

Table 2: Protonation and Deprotonation Equilibria of this compound

| Species | Structure | Predominant pH Range |

| Cationic Form | HOOC-(CH₂)₃-C(O)N⁺H(CH₃)₂ | Strongly Acidic (pH < 0) |

| Neutral Form | HOOC-(CH₂)₃-C(O)N(CH₃)₂ | Acidic to Neutral (pH ~0-4) |

| Anionic Form | ⁻OOC-(CH₂)₃-C(O)N(CH₃)₂ | Basic (pH > 5) |

Understanding these equilibria is essential for controlling reaction conditions, for instance, by adjusting the pH to favor a specific reactive form of the molecule. For example, deprotonation of the carboxylic acid is necessary for it to act as a nucleophile or to undergo oxidative decarboxylation.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 5-(Dimethylamino)-5-oxopentanoic acid is not available in the public domain. Therefore, a specific analysis of its proton and carbon NMR spectra, including chemical shifts, multiplicities, and coupling constants, cannot be provided. Furthermore, no literature detailing the use of two-dimensional NMR techniques for the structural confirmation of this compound could be located.

No experimental data available.

No experimental data available.

No experimental data available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Specific experimental mass spectrometry data, including high-resolution mass-to-charge ratios and fragmentation patterns from tandem MS experiments, are not documented for this compound in surveyed scientific resources.

No experimental data available.

No experimental data available.

Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose due to its high resolution and sensitivity.

The development of a robust HPLC method for this compound is critical for ensuring the purity and accurate quantification of the compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for polar analytes like this.

Method Development: The development process involves the systematic optimization of several parameters to achieve adequate separation (resolution), signal intensity, and a reasonable run time.

Column Selection: An octadecyl (C18) silica (B1680970) column is a common starting point for separating polar organic molecules. nih.gov The choice of column dimensions and particle size affects efficiency and backpressure.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often water with a pH modifier) and an organic solvent (like acetonitrile (B52724) or methanol) is frequently employed. nih.govresearchgate.net For a molecule with both an acidic (carboxylic acid) and a basic (tertiary amide) functional group, buffering the aqueous phase or adding an acid modifier like formic or acetic acid can improve peak shape and reproducibility by suppressing the ionization of the analyte. nih.govresearchgate.net

Detection: Given the presence of carbonyl chromophores, UV detection is a viable option, typically in the low wavelength range (~210 nm). For higher specificity and sensitivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is ideal. nih.govnih.gov

A hypothetical set of optimized HPLC parameters for the analysis of this compound is presented in Table 1.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm or Mass Spectrometer |

Method Validation: Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. A correlation coefficient (R²) value close to 1.0 is desired. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known concentrations.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 2 summarizes typical validation results for a hypothetical HPLC method.

Table 2: Example HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. For this compound, key functional groups include the carboxylic acid, the tertiary amide, and the alkane backbone. The expected vibrational frequencies are detailed in Table 3.

Table 3: Predicted FTIR Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Functional Group |

| 2500-3300 | O-H | Stretch (broad) | Carboxylic Acid |

| 2850-2960 | C-H | Stretch | Alkyl (CH₂) |

| ~1710 | C=O | Stretch | Carboxylic Acid (Dimer) |

| ~1640 | C=O | Stretch | Tertiary Amide (Amide I) |

| 1400-1470 | C-H | Bend (Scissoring) | Alkyl (CH₂) |

| 1210-1320 | C-O | Stretch | Carboxylic Acid |

| 1100-1300 | C-N | Stretch | Tertiary Amide |

The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide frequency range due to strong hydrogen bonding. The carbonyl (C=O) stretches for the carboxylic acid and the amide are typically strong and distinct, providing clear evidence for these groups.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds, providing a more complete vibrational profile of a molecule.

For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations and symmetric stretches. The carbonyl stretches are also visible in Raman spectra, though typically weaker than in FTIR. Studies on related molecules like glutaric acid co-crystals have utilized Raman spectroscopy to investigate conformational changes and phase transitions. nih.govscientificlabs.co.uk The predicted Raman shifts for the target compound are shown in Table 4.

Table 4: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Functional Group |

| 2850-2960 | C-H | Symmetric/Asymmetric Stretch | Alkyl (CH₂) |

| ~1700 | C=O | Stretch | Carboxylic Acid |

| ~1640 | C=O | Stretch | Tertiary Amide |

| 1440-1465 | C-H | Bend (Scissoring/Twisting) | Alkyl (CH₂) |

| 1050-1150 | C-C | Stretch | Alkane Backbone |

| 800-900 | C-C | Stretch | Alkane Backbone |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of structurally similar compounds can provide significant insights into its likely solid-state behavior. Glutaric acid (pentanedioic acid), which shares the same five-carbon dicarboxylic acid backbone, is an excellent model. nih.gov

X-ray diffraction studies of glutaric acid reveal that its molecules are linked by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming characteristic dimer or catemer (chain) motifs. acs.orgcrystallography.net This hydrogen bonding is a dominant force in the crystal packing of carboxylic acids. The conformation of the flexible five-carbon chain can also vary, leading to different crystalline forms (polymorphs). nih.gov

For this compound, one would expect similar hydrogen bonding involving its carboxylic acid group. The amide carbonyl oxygen is also a potential hydrogen bond acceptor, which could lead to more complex, three-dimensional hydrogen-bonded networks. The conformation of the pentanoic acid chain and the orientation of the dimethylamino group would be precisely determined. Table 5 presents representative crystallographic data for the related compound, glutaric acid, to illustrate the type of information obtained from an X-ray diffraction experiment. crystallography.net

Table 5: Representative Crystallographic Data for Glutaric Acid (a related compound)

| Parameter | Value |

| Chemical Formula | C₅H₈O₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 12.977 Å, b = 4.748 Å, c = 9.696 Å |

| Cell Angles | α = 90°, β = 98.30°, γ = 90° |

| Cell Volume | 591.17 ų |

| Key Feature | Hydrogen-bonded carboxylic acid dimers |

Computational Chemistry and Molecular Modeling Studies of 5 Dimethylamino 5 Oxopentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

For 5-(Dimethylamino)-5-oxopentanoic acid, these calculations would begin with the optimization of its three-dimensional geometry to find the most stable (lowest energy) conformation. From this optimized structure, a wealth of information can be derived. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Another valuable output is the molecular electrostatic potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, and positive potential near the hydrogen of the carboxylic acid.

These quantum-derived descriptors are instrumental in predicting how the molecule will interact with other chemical species and in understanding its reaction mechanisms.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Description | Predicted Information |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons; region of nucleophilic reactivity. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons; region of electrophilic reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity | Provides insight into intermolecular interactions and solubility. |

| MEP Analysis | Molecular Electrostatic Potential | Visualizes charge distribution, identifying sites for electrophilic/nucleophilic attack. |

Molecular Docking and Ligand-Protein Interaction Analysis of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical study involving derivatives of this compound, researchers would first identify a relevant protein target. The three-dimensional structure of this protein would be obtained from a database like the Protein Data Bank (PDB). The derivatives of the parent compound would then be computationally "docked" into the active site of the protein.

The docking process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. Subsequent analysis reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For instance, the carboxylate group of the ligand might form hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in the protein's active site, while the dimethylamino group could also participate in specific interactions. This detailed analysis provides critical insights into why certain derivatives bind more strongly than others, guiding the rational design of more potent molecules.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations and docking provide static pictures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are used to study these movements over time, providing a detailed view of the molecule's conformational landscape. acs.orgresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) to mimic physiological conditions. nih.gov The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a specific period, often nanoseconds to microseconds.

The resulting trajectory provides a wealth of information. It reveals the molecule's flexibility, identifying which bonds rotate freely and which parts of the structure are more rigid. By analyzing the trajectory, researchers can identify the most stable and frequently occurring conformations of the molecule in solution. This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site—a concept known as "induced fit." Standard metrics calculated from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the structure over time, and the Root Mean Square Fluctuation (RMSF), which highlights the most flexible regions of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

To conduct a QSAR study on derivatives of this compound, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values against a specific enzyme) is required. For each compound in the series, a set of numerical descriptors is calculated. These descriptors can be derived from quantum mechanics (e.g., HOMO/LUMO energies), or they can represent steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., LogP) properties.

Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical model is developed that relates these descriptors to the observed activity. A robust QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Provide insights into the structural features that are most important for activity, guiding future drug design efforts.

A QSPR study follows the same principle but aims to predict physicochemical properties like boiling point, solubility, or toxicity, which are crucial for assessing a compound's "drug-likeness."

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Arginine |

Biochemical Interactions and Mechanistic Biology of 5 Dimethylamino 5 Oxopentanoic Acid Derivatives

Role as a Key Structural Motif in Biologically Active Molecules

The 5-(dimethylamino)-5-oxopentanoic acid framework is fundamentally related to the γ-glutamyl moiety, a structure found in various natural and synthetic molecules. This relationship is key to understanding its role as a structural motif. The γ-glutamyl group, derived from glutamic acid, provides a five-carbon backbone with functional groups at both ends, allowing for its integration into larger molecular architectures.

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of γ-glutamyl-related structures is a recognized strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. Peptides are often susceptible to rapid degradation by proteases and peptidases in the body. Replacing standard peptide bonds with more robust isosteres or incorporating non-standard amino acid derivatives can overcome these limitations. The γ-glutamyl scaffold is particularly useful in this context. For instance, peptidomimetic glutathione (B108866) analogues have been synthesized to be stable against γ-glutamyl-transpeptidase (γGT), a key enzyme in glutathione breakdown. By modifying the γ-glutamyl-cysteine amide bond, researchers have created inhibitors of glutathione-S-transferase (GST) with improved stability, which may be valuable in overcoming multidrug resistance in tumor cells.

Occurrence in Complex Natural Product Analogues

A prominent example of a related structural motif in a natural product is found in Ramalin (γ-glutamyl-N'-(2-hydroxyphenyl)hydrazide). nih.gov This compound was first isolated from the Antarctic lichen Ramalina terebrata. nih.gov The core of Ramalin is a γ-glutamyl group linked to a hydroxyphenyl hydrazide moiety. nih.gov The γ-glutamyl portion of the molecule is a direct structural analogue of this compound, illustrating how this fundamental carbon skeleton is utilized in nature. Ramalin has garnered significant interest for its potent antioxidant and anti-inflammatory properties, serving as a valuable scaffold for the development of new therapeutic agents. nih.gov

Contribution to the Pharmacophore of Inhibitors and Modulators

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The γ-glutamyl core of Ramalin has been identified as a promising pharmacophore for developing multi-target agents against neurodegenerative conditions like Alzheimer's disease. nih.gov The structural arrangement of its functional groups—the carboxylic acid, the amide linkage, and the potential for various substitutions—allows it to interact with specific biological targets. Its derivatives have been synthesized and evaluated for activities including antioxidant effects, anti-inflammatory properties, and enzyme inhibition, demonstrating the versatility of this scaffold in drug design. nih.gov

Investigations into Biochemical Mechanisms of Action (non-clinical)

Understanding the precise biochemical mechanisms through which these molecules exert their effects is crucial for their development as therapeutic tools. Non-clinical studies have focused on how derivatives containing the γ-glutamyl motif interact with enzymes and receptors at a molecular level.

Enzyme Binding and Inhibition Mechanisms (e.g., BACE-1 inhibition for Ramalin derivatives)

One of the most significant therapeutic strategies for Alzheimer's disease is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is responsible for the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. Ramalin and its synthetic derivatives have been investigated as BACE-1 inhibitors. Studies have shown that these compounds can effectively inhibit BACE-1 activity, suggesting they could reduce the formation of amyloid plaques. The inhibitory activity varies based on the specific chemical modifications made to the parent Ramalin structure, highlighting the importance of the γ-glutamyl scaffold in guiding the design of potent enzyme inhibitors.

The table below summarizes the BACE-1 inhibitory activity of several Ramalin derivatives, demonstrating the structure-activity relationship.

| Compound | BACE-1 IC₅₀ (µM) |

| Ramalin | 18.9 ± 3.5 |

| RA-Hyd-Me | 15.5 ± 5.8 |

| RA-Hyd-Me-Tol | 22.49 ± 1.76 |

| RA-Sali | 16.2 ± 2.6 |

| RA-Benzo | 28.7 ± 1.7 |

Receptor Ligand Interactions and Selectivity (e.g., CCK receptors, 5-HT receptors for prodrugs)

A comprehensive search of available scientific literature did not yield specific non-clinical studies investigating the direct interactions of this compound derivatives with cholecystokinin (B1591339) (CCK) or serotonin (B10506) (5-HT) receptors. While research exists on various ligands for these receptor systems, a direct link to the specified chemical motif for these particular targets is not documented in the reviewed sources.

Modulation of Cellular Processes (e.g., antioxidant, anti-inflammatory, anti-tau aggregation activities for Ramalin derivatives)

Derivatives of Ramalin, a compound structurally related to this compound, have been investigated for their potential to modulate cellular processes implicated in neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Research has focused on their antioxidant, anti-inflammatory, and anti-tau aggregation properties, revealing that specific structural modifications can enhance these biological activities. mdpi.comresearchgate.net

Ramalin itself, a compound derived from Antarctic lichens, is noted for its strong antioxidant and anti-inflammatory capabilities, which include scavenging free radicals and suppressing microglial activation. nih.govresearchgate.net However, issues with instability have prompted the synthesis of various derivatives to improve their therapeutic profile. nih.govdoaj.org

Studies on these novel derivatives have shown that their efficacy is highly dependent on their chemical structure. For instance, certain modifications, such as the addition of naphthalene (B1677914) (NAP), pyridine (B92270) (PYD), and quinoline (B57606) (2Q) groups, significantly enhance the ability to inhibit the aggregation of tau protein, a key pathological feature of Alzheimer's disease. mdpi.com Specifically, derivatives RA-NAP and RA-PYD were found to be effective inhibitors of both tau and amyloid-beta aggregation. nih.govmdpi.com

In terms of anti-inflammatory action, derivatives such as RA-2OMe showed potent inhibition of nitric oxide (NO) and the NLRP3 inflammasome. nih.govmdpi.com Other derivatives, including RA-NAP, RA-PYD, and RA-2Q, demonstrated moderate anti-inflammatory activity. nih.govmdpi.com The antioxidant effects were particularly strong in derivatives like RA-2OMe, RA-4OMe, RA-2CF3, and RA-4OCF3. nih.govmdpi.com Another derivative, RA-Sali, while showing reduced antioxidant activity compared to the parent compound, exhibited potent inhibition of BACE-1, an enzyme involved in amyloid-beta production, and effectively reduced tau phosphorylation. nih.govdoaj.org

These findings highlight the potential of Ramalin derivatives as multi-target agents for complex diseases by concurrently modulating oxidative stress, neuroinflammation, and protein aggregation. mdpi.comresearchgate.net

| Derivative | Antioxidant Activity | Anti-inflammatory Activity | Anti-tau Aggregation Activity | Reference |

|---|---|---|---|---|

| RA-NAP | Active | Moderate | Significant Inhibition | nih.govmdpi.com |

| RA-PYD | Active | Moderate | Significant Inhibition | nih.govmdpi.com |

| RA-2OMe | Strong | Potent (NO and NLRP3 inhibition) | Moderate Inhibition | nih.govmdpi.com |

| RA-2Q | Not specified | Moderate | Significant Inhibition | mdpi.com |

| RA-Sali | Reduced vs. parent compound | Active | Effectively reduces tau phosphorylation | nih.govdoaj.org |

| RA-3Cl, RA-4Cl, RA-26Cl, RA-34Cl, RA-35Cl | Active | Active | Significant Inhibition (~50%) | researchgate.net |

Theoretical and Experimental Studies on Related Biochemical Pathways

Metabolic Fate of Pentanoic Acid Derivatives in Model Systems

One relevant example is the metabolism of synthetic cannabinoids containing a pentyl side chain, such as AB-PINACA. In studies using human hepatocytes, a primary biotransformation of the pentyl group involves oxidation to form a pentanoic acid metabolite (AB-PINACA pentanoic acid). nih.gov This indicates that terminal oxidation of alkyl chains is a common metabolic route. Further metabolism can include hydroxylation at various positions on the pentyl chain. nih.gov

Another example comes from the metabolism of the chemotherapy drug irinotecan (B1672180). A significant portion of irinotecan is metabolized into less active metabolites, one of which is 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidinyl] carbonyloxycamptothecin (APC). frontiersin.org This demonstrates that larger drug molecules can be processed in vivo to yield pentanoic acid derivatives.

Furthermore, the naturally occurring amino acid L-arginine, which is chemically 2-amino-5-guanidinopentanoic acid, undergoes extensive metabolism through well-defined pathways. wikipedia.org The body synthesizes arginine from citrulline via the urea (B33335) cycle, and it serves as a precursor for vital molecules like nitric oxide (NO). wikipedia.org The metabolic pathways connecting arginine with other amino acids like glutamine and proline are bidirectional and depend on the cell type and developmental stage. wikipedia.org This illustrates how a substituted pentanoic acid can be integrated into central metabolic cycles.

These examples from different model systems—ranging from in vitro human cell models to in vivo drug metabolism and natural amino acid pathways—collectively suggest that pentanoic acid derivatives can be expected to undergo metabolic transformations such as side-chain oxidation and integration into endogenous biochemical pathways.

Chemical Biology Applications and Probe Development

Design of Affinity Probes

Affinity probes are essential tools in chemical biology for identifying and studying the protein targets of bioactive small molecules. The design of such probes based on a parent compound like this compound would follow a modular structure, typically consisting of three key components: a binding group, a linker, and a reporter tag.

Binding Group: This component is the parent molecule or a derivative, in this case, this compound. It is responsible for recognizing and binding to the target protein(s). Its structure must be preserved as much as possible to retain the original binding affinity and selectivity.

Linker: A linker is a chemical chain that connects the binding group to the reporter tag. Its design is critical, as it must be positioned on the parent molecule in a way that does not interfere with its protein-binding activity. The length and chemical nature of the linker can be varied to optimize probe performance and solubility.

Reporter Tag: This is a functional moiety that enables the detection and/or isolation of the probe-protein complex. Common reporter tags include fluorophores for imaging, biotin (B1667282) for affinity purification via avidin-based matrices, or bioorthogonal handles like alkynes or azides. nomuraresearchgroup.com These handles allow for "click chemistry" reactions to attach a reporter tag in a secondary step, a strategy often used in two-step activity-based protein profiling. nih.govdoaj.org

The design process involves synthesizing a small library of probes where the linker attachment point and length are varied to ensure that the probe's biological activity mimics that of the parent compound before it is used in broader cellular or proteomic experiments.

Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to map the functional state of enzymes and other proteins directly in complex biological systems. nomuraresearchgroup.comnih.gov An affinity probe derived from this compound could be applied within the ABPP framework to identify its cellular interaction partners.

The general workflow for an ABPP experiment would be as follows:

Labeling: The designed probe is incubated with a biological sample, such as a cell lysate, intact living cells, or even an entire organism. nih.govuniversiteitleiden.nl The probe covalently binds to the active sites of its target proteins. nih.gov

Detection/Enrichment: If the probe contains a reporter tag like a fluorophore, the labeled proteins can be visualized directly by gel electrophoresis. nomuraresearchgroup.com If the tag is biotin, the probe-protein complexes can be enriched from the proteome using streptavidin beads.

Identification: The enriched proteins are typically digested into peptides and identified using mass spectrometry-based proteomics. nomuraresearchgroup.com

ABPP can be performed in a competitive format to validate targets. In this setup, the biological sample is pre-treated with the original, untagged parent compound (this compound). If the compound engages the target protein, it will block the binding of the subsequently added chemical probe. This results in a decreased signal for that specific protein, confirming it as a genuine target of the parent molecule. doaj.org This powerful technique allows for the unbiased identification of protein targets in their native environment, accelerating drug discovery and the elucidation of mechanisms of action. nih.govuniversiteitleiden.nl

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ramalin |

| RA-2OMe |

| RA-4OMe |

| RA-2CF3 |

| RA-4OCF3 |

| RA-NAP |

| RA-PYD |

| RA-2Q |

| RA-Sali |

| RA-3Cl |

| RA-4Cl |

| RA-26Cl |

| RA-34Cl |

| RA-35Cl |

| Amyloid-beta |

| Tau protein |

| Nitric oxide |

| AB-PINACA |

| AB-PINACA pentanoic acid |

| Irinotecan |

| 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidinyl] carbonyloxycamptothecin (APC) |

| L-arginine (2-amino-5-guanidinopentanoic acid) |

| Citrulline |

| Glutamine |

| Proline |

Applications in Organic Synthesis and Pharmaceutical Research Beyond Direct Biological Action

Building Block in the Synthesis of Complex Organic Molecules

The presence of two distinct functional groups allows for sequential and selective reactions, making it an attractive starting material or intermediate for the construction of more elaborate molecular architectures.

Intermediates in Medicinal Chemistry Programs

While direct examples are not readily found in current literature, the structural motif of 5-(Dimethylamino)-5-oxopentanoic acid is analogous to fragments incorporated into various pharmaceutically active compounds. The dimethylamino group can influence solubility and pharmacokinetic properties, while the carboxylic acid provides a handle for further chemical modification and amide bond formation, a cornerstone of medicinal chemistry.

Precursors for Advanced Organic Materials

The dicarboxylic acid analogue, glutaric acid, and its derivatives are known precursors to polyesters and polyamides. Similarly, this compound could potentially be utilized in the synthesis of functionalized polymers. The dimethylamino group could impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The synthesis of polymers from bio-based dicarboxylic acids like muconic acid is an area of active research, suggesting a potential avenue for the application of functionalized pentanoic acid derivatives. mdpi.com

Development of Prodrugs and Delivery Systems Utilizing the Moiety

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic properties, such as solubility, absorption, or targeted delivery. nih.gov The carboxylic acid group of this compound could be esterified with a parent drug containing a hydroxyl or amino group. The resulting prodrug may exhibit enhanced solubility or altered release characteristics. The development of prodrugs using amino acid moieties to improve drug delivery is a well-established strategy. nih.gov

Role in the Synthesis of Other Chemical Classes

The functional groups of this compound can be chemically transformed to generate a variety of other chemical classes. For instance, the carboxylic acid can be reduced to an alcohol or converted to an acyl halide for further reactions. The tertiary amide is generally stable but can be hydrolyzed under harsh conditions. While specific examples are not documented, the principles of organic synthesis suggest its potential as a precursor for various heterocyclic compounds or other complex molecules through multi-step reaction sequences. The synthesis of heterocyclic compounds from various starting materials, including those with functionalities similar to this compound, is a fundamental aspect of organic chemistry. whiterose.ac.ukresearchgate.netsemanticscholar.orgmdpi.comamanote.comnih.gov

Future Directions and Emerging Research Opportunities for 5 Dimethylamino 5 Oxopentanoic Acid

Innovations in Green Chemistry Approaches for Synthesis

Traditional methods for amide bond formation often rely on stoichiometric coupling agents, which generate significant chemical waste and are increasingly viewed as unsustainable. ama-science.org Future research will undoubtedly focus on greener, more atom-economical synthetic routes to 5-(dimethylamino)-5-oxopentanoic acid.

A primary area of innovation lies in the direct catalytic amidation of glutaric acid or glutaric anhydride (B1165640) with dimethylamine. This approach, which ideally produces only water as a byproduct, aligns perfectly with the principles of green chemistry. mdpi.com Research into novel catalysts, such as those based on boron frontiersin.org or Lewis acidic metals like Zirconium(IV) and Hafnium(IV), could enable this transformation under milder, solvent-free, or aqueous conditions. mdpi.com Microwave-assisted synthesis also presents a promising avenue to drastically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Biocatalysis offers another powerful green alternative. The use of immobilized enzymes, such as lipases, in non-conventional media could facilitate the direct condensation of the acid and amine precursors. This enzymatic approach not only operates under mild, environmentally benign conditions but also offers high selectivity, minimizing the formation of byproducts.

Future synthetic strategies will likely be evaluated based on established green chemistry metrics, as outlined in the comparative table below.

| Synthetic Method | Key Advantages | Catalyst/Reagent Type | Primary Byproduct | Key Research Opportunity |

|---|---|---|---|---|

| Traditional Coupling | Well-established, versatile | Carbodiimides (e.g., DCC, EDC) | Urea (B33335) derivatives, salts | N/A (Baseline for comparison) |

| Direct Catalytic Amidation | High atom economy, reduced waste | Boronic acids, Zr(IV), Hf(IV) | Water | Development of reusable, non-toxic catalysts |

| Biocatalytic Synthesis | High selectivity, mild conditions, aqueous media | Enzymes (e.g., Lipases, Amidases) | Water | Enzyme engineering for enhanced substrate scope and stability |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Various (can be combined with other methods) | Dependent on core reaction | Optimization of reaction conditions for scale-up |

Exploration of New Chemical Reactivities and Catalytic Transformations

The dual functionality of this compound opens avenues for novel chemical transformations. The tertiary amide is generally stable, while the carboxylic acid provides a handle for a wide range of reactions. Future research could explore the selective manipulation of each functional group and the carbon backbone.

One promising area is the development of catalytic C-H activation methods to functionalize the aliphatic chain. ama-science.org Using the amide or carboxylic acid group as an internal directing group, transition metal catalysts (e.g., palladium) could be employed to introduce new substituents at specific positions (β, γ, or δ) along the pentanoic acid backbone, creating a library of novel derivatives with unique properties. ama-science.orgfrontiersin.org

Another avenue involves leveraging the carboxylic acid for polymerization. As a monomer, this compound could be used to synthesize novel polyamides or polyesters. auremn.org.brlongdom.org These polymers would feature a pendant dimethylamide group at regular intervals, which could influence properties such as solubility, thermal stability, and metal-ion coordination.

Furthermore, catalytic decarboxylation of the carboxylic acid moiety could provide a route to valuable γ-amino amides, which are important building blocks in medicinal chemistry. nih.govresearchgate.net Research into photoredox or enzymatic decarboxylation methods could provide mild and selective pathways for this transformation. nih.gov

Advanced in silico Design for Targeted Chemical Space Exploration

Computational chemistry and in silico modeling are poised to accelerate the discovery of new applications for this compound and its derivatives. These methods allow for the rapid prediction of molecular properties and the rational design of new molecules for specific functions, reducing the need for extensive empirical screening.

Future research will likely employ Density Functional Theory (DFT) and molecular dynamics (MD) simulations to understand the conformational landscape of the molecule, including the rotational barrier of the C-N amide bond and its intramolecular interactions. researchgate.netnih.gov This fundamental understanding is crucial for designing molecules that can adopt specific shapes to interact with biological targets or self-assemble into supramolecular structures.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of novel derivatives. researchgate.netunlp.edu.arresearchgate.net For instance, if a particular biological activity is identified, QSAR can guide the synthesis of analogues with enhanced potency by correlating structural features with activity. nih.gov In silico screening of virtual libraries of derivatives against protein targets could identify potential enzyme inhibitors or receptor ligands, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help prioritize compounds with favorable drug-like properties. semanticscholar.org

| Computational Method | Predicted Property / Application | Potential Impact |

|---|---|---|

| Molecular Dynamics (MD) | Conformational preferences, solvation properties, interaction with biomolecules | Rational design of inhibitors, catalysts, and materials |

| QSAR/QSPR | Toxicity, biological activity, physical properties (e.g., boiling point, partition coefficient) | Prioritization of synthetic targets, risk assessment |

| Virtual Screening / Docking | Binding affinity to specific protein targets (e.g., enzymes, receptors) | Hypothesis generation for drug discovery programs |

| ADMET Prediction | Drug-likeness, metabolic stability, potential toxicity | Early-stage deselection of compounds with poor pharmacokinetic profiles |

Development of Novel Analytical Techniques for Trace Analysis

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification in complex matrices will become critical. Future research will likely focus on moving beyond standard techniques to develop advanced analytical platforms.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for trace analysis. longdom.orgnih.govresearchgate.net Developing specific LC-MS/MS methods will enable the quantification of this compound in environmental, industrial, or biological samples with high sensitivity and specificity. mdpi.com This would be crucial for monitoring its fate in environmental systems or its metabolism in biological studies.

A more innovative direction is the development of dedicated biosensors or chemical sensors for real-time monitoring. ama-science.orgnih.gov An enzyme-based biosensor could utilize an enzyme that specifically recognizes and metabolizes the compound, generating an electrical or optical signal. frontiersin.org Alternatively, a chemical sensor array could provide a "fingerprint" response, allowing for its detection even in the presence of similar molecules. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques will also play a role, particularly in studying the compound's conformational dynamics and its non-covalent interactions with other molecules. auremn.org.brnanalysis.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the 3D structure and intermolecular associations in solution. mdpi.com

Synergistic Research at the Chemistry-Biology Interface

The interface of chemistry and biology offers a fertile ground for discovering novel functions for this compound. Its structure, which combines a carboxylic acid (a common feature in metabolites) and a stable amide, makes it an intriguing candidate for various biological applications.

One key area of exploration is its potential as an enzyme inhibitor. Given its structural similarity to glutaric acid, it could be investigated as an inhibitor of enzymes involved in amino acid metabolism or other pathways where glutarate is a substrate or product. nih.govdrugbank.com Derivatives of glutaric acid have been explored as inhibitors for enzymes like renin. nih.gov

The compound could also serve as a scaffold in the design of peptidomimetics. rsc.org Peptidomimetics are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability. The N,N-dimethylamide could serve as a bioisostere for a peptide bond, while the carboxylic acid allows for coupling to other amino acids or pharmacophores.

Finally, there is an opportunity to develop derivatives of this compound as chemical probes to study biological systems. nih.govrsc.org By attaching a fluorescent reporter group or a photo-activatable crosslinker, the molecule could be used to track cellular uptake, identify binding partners, or visualize specific biological processes. nih.govacs.org The synthesis of such probes based on glutarimide structures has already been reported as a strategy to identify protein targets. nih.gov

Q & A

Q. What are the validated synthetic pathways for 5-(Dimethylamino)-5-oxopentanoic acid, and how can purity be optimized?

The synthesis of this compound typically involves modifying the core structure of 5-amino-4-oxopentanoic acid (ALA) by introducing a dimethylamino group. A common approach includes:

- Step 1 : Reacting levulinic acid with dimethylamine under controlled pH (8–9) to form the dimethylamide intermediate.

- Step 2 : Protecting the carboxylic acid group using tert-butyl esters to prevent side reactions.

- Step 3 : Purification via reverse-phase HPLC or recrystallization to achieve >98% purity .

Data Table :

| Reagent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dimethylamine | 12 | 65 | 95% |

| Boc anhydride | 6 | 85 | 98% |

Q. How can researchers characterize this compound using spectroscopic methods?

- NMR : Key peaks include δ 2.15–2.35 (m, CH2 groups), δ 2.95 (s, N(CH3)2), and δ 10.2 (broad, COOH).

- FT-IR : Stretching vibrations at 1720 cm⁻¹ (C=O, carboxylic acid) and 1640 cm⁻¹ (amide I band).

- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 176.1). Cross-validate with reference standards to confirm structural integrity .

Q. What are the primary research applications of this compound in biochemical studies?

This compound is used as a precursor in:

- Heme Biosynthesis Studies : Investigating enzymatic steps in porphyrin synthesis, particularly δ-aminolevulinic acid dehydratase (ALAD) activity.

- Photodynamic Therapy (PDT) : Modifying ALA derivatives to enhance cellular uptake and photosensitizer efficiency .

Advanced Research Questions

Q. How can experimental design address discrepancies in stability data for this compound under varying pH conditions?

Conflicting stability reports (e.g., degradation at pH < 3 vs. pH 5–7) require:

- Controlled Stability Assays : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours.

- Analytical Validation : Use HPLC to quantify degradation products (e.g., dimethylamine release) and LC-MS to identify intermediates.

- Statistical Analysis : Apply ANOVA to determine significant differences in degradation rates across pH levels .

Q. What methodologies resolve challenges in synthesizing reactive intermediates during dimethylamino group functionalization?

- Protection-Deprotection Strategies : Use Boc or Fmoc groups to stabilize reactive sites during synthesis.

- In Situ Monitoring : Employ real-time FT-IR or Raman spectroscopy to track reaction progress and minimize side products.

- Computational Modeling : DFT calculations predict optimal reaction pathways and transition states to improve yields .

Q. How can researchers validate the compound’s role in modulating enzyme kinetics without interference from byproducts?

- Enzyme Assay Design : Include negative controls (e.g., omitting the compound) and use high-purity batches (>99%).

- Kinetic Profiling : Measure Vmax and Km values using Lineweaver-Burk plots. Compare results with ALA to assess dimethylamino substitution effects.

- Inhibition Studies : Test for competitive vs. non-competitive inhibition using varying substrate concentrations .

Q. What advanced analytical techniques differentiate between stereoisomers or tautomeric forms of this compound?

- Chiral HPLC : Use columns like Chiralpak IG-3 to resolve enantiomers.

- X-ray Crystallography : Confirm absolute configuration if crystalline forms are obtainable.

- Dynamic NMR : Monitor tautomeric equilibria (e.g., keto-enol) at different temperatures .

Methodological Notes

- Reproducibility : Document reaction conditions (temperature, solvent ratios) and equipment calibration in detail to align with journal guidelines .

- Data Contradictions : Address inconsistencies by repeating experiments with independent batches and cross-referencing with peer-reviewed protocols .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., PPE, fume hoods) as per SDS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.